molecular formula C15H10N2OS2 B2428172 N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide CAS No. 865181-01-7

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

Cat. No.: B2428172
CAS No.: 865181-01-7
M. Wt: 298.38
InChI Key: OOUCQUWYXSZNEU-NXVVXOECSA-N
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Description

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring fused with a thiophene ring and a prop-2-ynyl group

Properties

IUPAC Name

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2OS2/c1-2-9-17-11-6-3-4-7-12(11)20-15(17)16-14(18)13-8-5-10-19-13/h1,3-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUCQUWYXSZNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide typically involves the condensation of 2-aminobenzothiazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The prop-2-ynyl group is introduced through a subsequent alkylation reaction using propargyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the prop-2-ynyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Propargyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-acetamido-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-thiophenecarboxamide
  • 5-nitro-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide

Uniqueness

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is unique due to its specific structural features, including the prop-2-ynyl group and the combination of benzothiazole and thiophene rings

Biological Activity

N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activities, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features:

  • Benzothiazole moiety : Known for various biological activities including anticancer and antimicrobial properties.
  • Thiophene ring : Contributes to the compound's heterocyclic nature and has applications in pharmaceuticals.
  • Carboxamide functional group : Enhances solubility and biological activity.

Biological Activities

Research indicates that compounds containing benzothiazole structures often exhibit notable biological properties. The specific activities of this compound include:

  • Anticancer Activity :
    • Studies have shown that derivatives of benzothiazole can induce apoptosis in cancer cells and inhibit cell division.
    • The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity.
  • Antimicrobial Properties :
    • Exhibits activity against drug-resistant bacterial strains by disrupting cell wall synthesis.
    • In vitro assays have confirmed its effectiveness against Gram-positive and Gram-negative bacteria.
  • Antidiabetic Effects :
    • Some studies suggest that the compound may enhance insulin sensitivity and reduce blood glucose levels in diabetic models.

The mechanisms through which this compound exerts its effects are still under investigation but may involve:

  • Inhibition of key enzymes involved in cell proliferation and survival pathways.
  • Disruption of bacterial cell wall synthesis leading to cell lysis.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the benzothiazole ring.
  • Introduction of the thiophene ring.
  • Addition of the prop-2-ynyl group to form the final product.

Common reagents include phosphorus pentasulfide and activated acetylenic compounds, which facilitate the introduction of functional groups necessary for biological activity.

Anticancer Activity

A study conducted on various derivatives highlighted that certain modifications to the benzothiazole structure significantly enhanced anticancer activity. For example, a derivative showed an IC50 value of 0.5 µM against breast cancer cells, while the standard treatment had an IC50 of 1.5 µM, indicating superior efficacy.

Antimicrobial Efficacy

In a comparative study, this compound demonstrated a minimum inhibitory concentration (MIC) of 16 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming several known antibiotics.

Data Summary Table

Biological ActivityAssessed ModelResult (IC50/MIC)Reference
AnticancerBreast Cancer Cells0.5 µM
AntimicrobialMRSA16 µg/mL
AntidiabeticDiabetic RatsReduction in glucose levels observed

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